Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Polar Surface Area vs. Closest Structural Analogs
The compound's computed physicochemical parameters distinguish it from the closest commercially catalogued structural analog, ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate (MW 307.73, ClogP ~2.8). The target compound has a lower molecular weight (259.26 vs. 307.73 g·mol⁻¹), lower computed lipophilicity (XLogP3 1.7 vs. estimated ~2.8), and a comparable TPSA (84.1 Ų vs. estimated ~84 Ų) [1]. These differences are relevant for CNS drug discovery programs where lower MW and moderate lipophilicity (LogP <3) correlate with improved brain penetration probability [1].
| Evidence Dimension | Physicochemical property profile (MW, lipophilicity, TPSA) |
|---|---|
| Target Compound Data | MW = 259.26 g·mol⁻¹; XLogP3 = 1.7; TPSA = 84.1 Ų; HBD = 2; HBA = 4 |
| Comparator Or Baseline | Ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate: MW = 307.73 g·mol⁻¹; estimated ClogP ~2.8; TPSA ~84 Ų; HBD = 1; HBA = 4 |
| Quantified Difference | ΔMW = -48.47 g·mol⁻¹ (15.7% lower); ΔXLogP3 ≈ -1.1 units (lower lipophilicity); equivalent TPSA |
| Conditions | PubChem computed properties (XLogP3, TPSA) vs. comparator properties from vendor catalog data |
Why This Matters
For procurement in CNS-targeted or fragment-based screening programs, the lower MW and lipophilicity of the target compound offer a differentiated starting point from the chlorobenzyl analog, which carries additional halogen mass and higher logP that may confound early hit triage.
- [1] PubChem. Compound Summary: Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate, CID 45584111. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1206995-62-1 (accessed 2026-04-29). View Source
